6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Description
Historical Evolution of Pyrazolo[4,3-b]pyridine Derivatives in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold first gained prominence in the 1970s through its structural similarity to purine bases, enabling mimicry of adenosine triphosphate (ATP) in kinase binding pockets. Early derivatives focused on anti-inflammatory applications, exemplified by celecoxib analogs that selectively inhibit cyclooxygenase-2 (COX-2). The 1990s saw expansion into cardiovascular therapeutics, with structural modifications enhancing solubility and target affinity.
A paradigm shift occurred in the 2010s with the development of multifunctional derivatives. For instance, Hu et al. (2020) demonstrated that pyrazolo[3,4-b]pyridines with electron-withdrawing groups could simultaneously stimulate soluble guanylate cyclase (sGC) and inhibit AMP-activated protein kinase (AMPK), addressing both vasodilation and vascular remodeling in pulmonary arterial hypertension. This dual activity marked the scaffold's transition from single-target agents to polypharmacological candidates.
Recent advances have exploited the chlorine-carboxylic acid synergy in 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. The chlorine atom enhances membrane permeability through hydrophobic interactions, while the carboxylic acid enables salt bridge formation with basic amino acid residues in target proteins. This combination has proven particularly effective in kinase inhibitor design, where the scaffold achieves sub-nanomolar binding affinities by occupying both the hinge region and allosteric pockets.
Role of Carboxylic Acid Functionalization in Bioactive Molecule Design
The carboxylic acid group at position 3 serves as a molecular linchpin, enabling three key interactions:
- Hydrogen bond donation/acceptance : The ionizable proton participates in strong hydrogen bonds with backbone amides (e.g., kinase hinge regions), while the deprotonated form coordinates catalytic metal ions in metalloenzymes.
- pH-dependent solubility modulation : The pKa (~4.5) allows pH-responsive solubility, enhancing oral bioavailability in gastric conditions while promoting tissue penetration at physiological pH.
- Conformational restriction : Intramolecular hydrogen bonding with the pyridine nitrogen creates a planar configuration that optimizes π-π stacking with aromatic residues in binding pockets.
Comparative studies of methyl ester vs. carboxylic acid derivatives demonstrate the functional group's critical role. In sGC stimulators, the free acid form shows 18-fold higher potency than its ester counterpart (EC50 = 3.2 nM vs. 58 nM), attributable to stronger interactions with Arg-78 and Asp-45 residues in the enzyme's regulatory domain.
Table 1 : Impact of Carboxylic Acid Substitution on Pyrazolo[4,3-b]pyridine Bioactivity
| Derivative Structure | Target Protein | IC50/EC50 (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 6-Cl, COOH at C3 | sGC | 3.2 | -9.8 |
| 6-Cl, COOCH3 at C3 | sGC | 58 | -7.1 |
| 6-H, COOH at C3 | AMPK | 420 | -6.4 |
| 6-Cl, COOH at C3 | AMPK | 89 | -8.2 |
Data adapted from Hu et al. (2020) and catalytic studies in Fe3O4@MIL-101 systems.
Synthetic methodologies have evolved to optimize carboxylic acid introduction. The Japp-Klingemann reaction remains a cornerstone, enabling annulation of pyrazole rings onto pre-functionalized pyridine cores. Modern protocols employ Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalysts to achieve 92% yields in one-pot syntheses, with the magnetic nanoparticle support allowing six reuse cycles without activity loss. Chlorine introduction typically precedes carboxylic acid formation through either:
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOIVKVFBFTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855944 | |
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378815-29-2 | |
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by chlorination at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-pyrazoles with methyl cyanoacetate can yield pyrazolopyridine derivatives . Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrazolopyridine core can be oxidized or reduced under appropriate conditions, although specific examples for this compound are limited.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets.
Potential Therapeutic Uses :
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the carboxylic acid group can enhance activity against specific tumor types .
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against bacterial and fungal pathogens, suggesting that this compound may possess similar properties .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes, which is critical in drug design. For example:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs is a promising strategy in cancer therapy. Studies have explored the synthesis of analogs of this compound that selectively inhibit CDK activity, leading to reduced cell proliferation in cancer models .
Material Science
This compound also shows promise in material science applications:
- Polymer Chemistry : The incorporation of pyrazolo-pyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on synthesizing copolymers that include this compound to improve the performance of materials used in coatings and electronic devices .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly increased cytotoxicity against breast and lung cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
In another study, researchers synthesized a series of analogs targeting CDKs based on the pyrazolo-pyridine scaffold. The most potent inhibitors demonstrated IC50 values in the low nanomolar range against specific CDK isoforms, suggesting that these compounds could be developed into effective therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is primarily related to its ability to inhibit specific enzymes or receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell growth .
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
The position of the pyrazolo ring fusion and substituents significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The carboxylic acid group enhances aqueous solubility, but substituents like isopropyl () or hydrophobic aryl groups () decrease it. The hydrochloride salt in (CAS 2137635-09-5) shows improved solubility due to ionic character .
- Stability : Chlorine at position 6 (electron-withdrawing) stabilizes the ring against nucleophilic attack, whereas methyl or benzyl groups () may increase susceptibility to oxidation .
Biological Activity
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS No. 1378815-29-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 197.58 g/mol
- CAS Number : 1378815-29-2
Antiviral Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine compounds, including this compound, exhibit significant antiviral properties. For instance:
- Inhibition of Hepatitis A Virus (HAV) : Studies have shown that certain pyrazolo derivatives demonstrate potent antiviral activity against HAV. The compound's effectiveness was evaluated using a concentration of 20 µg/10^5 cells, showing promising results in inhibiting viral replication .
- Activity Against Herpes Simplex Virus (HSV) : The compound was part of a screening process where various derivatives were tested for their anti-HSV activity. Notably, some compounds exhibited higher efficacy compared to traditional antiviral agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy:
- COX Enzyme Inhibition : In vitro studies assessed the inhibitory effects on cyclooxygenase (COX) enzymes. The results indicated that certain derivatives showed significant inhibition of COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazolo[4,3-b]pyridine derivatives:
- Inhibition of Tumor Cell Lines : Compounds derived from this class have demonstrated selective antiproliferative activity against various human cancer cell lines, including HeLa and HCT116. Some compounds achieved IC values as low as 0.36 µM against CDK2, highlighting their potential as anticancer agents .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Study : A study conducted on the efficacy of various pyrazolo derivatives against tobacco mosaic virus (TMV) highlighted that some compounds exhibited higher antiviral activities than commercial agents at specific concentrations .
- Anti-inflammatory Screening : In a screening assay for COX enzyme inhibition, several derivatives were tested against COX-1 and COX-2 enzymes. The results indicated that selected compounds showed significant inhibition rates similar to established drugs like indomethacin .
Q & A
Basic: What are the standard synthetic routes for 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization of chlorinated pyridine precursors with functionalized pyrazole intermediates. A common method includes:
- Step 1: Condensation of 4-chlorobenzaldehyde derivatives with aminopyridine analogs under acidic or basic conditions .
- Step 2: Cyclization using catalysts like palladium (e.g., PdCl₂(PPh₃)₂) or copper in solvents such as DMF or toluene .
- Step 3: Hydrolysis of ester intermediates to yield the carboxylic acid moiety.
Optimization focuses on temperature control (80–120°C), catalyst loading (5–10 mol%), and solvent polarity to maximize yield (typically 60–85%) . Microwave-assisted synthesis can reduce reaction time from hours to minutes .
Basic: Which analytical techniques are critical for validating the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., δ 8.69 ppm for pyridyl protons) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
- Infrared (IR) Spectroscopy: Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .
Basic: How is the compound screened for preliminary biological activity in drug discovery?
Answer:
- Kinase Inhibition Assays: Tested against mTOR/p70S6K pathways using ATP-binding competitive assays (IC₅₀ values reported in µM ranges) .
- Antimicrobial Screening: Microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., prostate cancer) to measure anti-proliferative effects .
Advanced: What challenges arise during large-scale synthesis, and how are they resolved?
Answer:
- Low Yields in Cyclization: Additives like molecular sieves or ionic liquids improve cyclization efficiency .
- Purification Difficulties: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures enhances purity .
- Byproduct Formation: Microwave irradiation reduces side reactions compared to conventional heating .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Answer:
- Molecular Docking: Predicts binding affinity to kinase ATP pockets (e.g., using AutoDock Vina) .
- QSAR Studies: Correlates substituent electronegativity (e.g., Cl, CF₃) with bioactivity. Trifluoromethyl groups enhance lipophilicity and target engagement .
- Reaction Pathway Simulation: Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states .
Advanced: What structure-activity relationship (SAR) trends are observed for pyrazolo[4,3-b]pyridine derivatives?
Answer:
- Chlorine at Position 6: Increases metabolic stability and kinase selectivity .
- Carboxylic Acid at Position 3: Enhances solubility and hydrogen bonding with target proteins .
- Substituent Effects: Bulky groups (e.g., trifluoromethyl) improve potency but may reduce bioavailability .
Advanced: How do contradictory data in synthesis methods impact experimental reproducibility?
Answer:
Discrepancies in catalyst systems (e.g., Pd vs. Cu) or solvent polarity (DMF vs. toluene) can lead to variability in yields (50–90%). Reproducibility requires:
- Standardized Protocols: Pre-drying solvents and using inert atmospheres .
- Microwave vs. Conventional Heating: Microwave methods show higher consistency in cyclization steps .
Advanced: What advanced analytical methods resolve complex degradation profiles?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
